molecular formula C9H17ClO2 B3056830 Ethyl 5-chloro-3,3-dimethylpentanoate CAS No. 74580-61-3

Ethyl 5-chloro-3,3-dimethylpentanoate

Cat. No. B3056830
CAS RN: 74580-61-3
M. Wt: 192.68
InChI Key: ZDPWQLGEPYDHGV-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3,3-dimethylpentanoate is a chemical compound with the molecular formula C9H17ClO2 . It has a molecular weight of 192.68 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-3,3-dimethylpentanoate consists of a pentanoate backbone with two methyl groups attached to the third carbon atom and a chlorine atom attached to the fifth carbon atom . The ethyl group is attached to the oxygen atom of the carboxyl group .


Chemical Reactions Analysis

As an ester, Ethyl 5-chloro-3,3-dimethylpentanoate can undergo a variety of chemical reactions. For instance, it can participate in hydrolysis reactions to form alcohols and carboxylic acids. It can also undergo reactions with Grignard reagents to form tertiary alcohols .

Scientific Research Applications

Chemical Synthesis

Ethyl 5-chloro-3,3-dimethylpentanoate is used in various areas of research including chemical synthesis . It can serve as a reagent or intermediate in the synthesis of other chemical compounds .

Pharmaceutical Industry

5-Chloro-2-pentanone, a derivative of Ethyl 5-chloro-3,3-dimethylpentanoate, is widely utilized in the pharmaceutical industry . It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs . For example, Primaquine, a widely used quinoline drug, is considered an appropriate choice for the treatment of malaria, rheumatism, and other infectious diseases . Chloroquine, another derivative of 5C2P, has shown antiviral effects for SARS and COVID-19 .

Agrochemical Industry

Similar to its use in the pharmaceutical industry, 5-Chloro-2-pentanone and its derivatives are also widely utilized in the agrochemical industry . However, the specific applications within this industry are not detailed in the available resources.

Material Science

The team of scientists who have experience with Ethyl 5-chloro-3,3-dimethylpentanoate also work in the field of Material Science . While the specific applications within this field are not detailed in the available resources, it’s possible that this compound could be used in the development or testing of new materials.

Chromatography

Another area of research where Ethyl 5-chloro-3,3-dimethylpentanoate is used is chromatography . Chromatography is a laboratory technique for the separation of a mixture, and this compound could be used in the development or optimization of these techniques.

Analytical Research

Ethyl 5-chloro-3,3-dimethylpentanoate is also used in analytical research . This could involve using the compound as a standard or reference material in various types of analytical testing.

Safety And Hazards

While specific safety and hazard information for Ethyl 5-chloro-3,3-dimethylpentanoate is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, preventing ingestion and inhalation, and using it only in well-ventilated areas .

properties

IUPAC Name

ethyl 5-chloro-3,3-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-4-12-8(11)7-9(2,3)5-6-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPWQLGEPYDHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697771
Record name Ethyl 5-chloro-3,3-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-3,3-dimethylpentanoate

CAS RN

74580-61-3
Record name Ethyl 5-chloro-3,3-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloro-3,3-dimethylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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